![molecular formula C11H20O B7714618 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane CAS No. 6537-04-8](/img/structure/B7714618.png)
7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane
Overview
Description
7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane, also known as EEBH, is a bicyclic compound with potential medical applications. It is a synthetic compound that has been developed through chemical synthesis methods. EEBH has been studied extensively for its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane has also been shown to have analgesic effects by reducing the sensitivity of pain receptors. In addition, 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane has been shown to have anticonvulsant effects by reducing the activity of certain neurons in the brain.
Advantages and Limitations for Lab Experiments
7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane has some limitations for use in lab experiments. It is a relatively new compound and there is limited information available on its toxicity and potential side effects. In addition, 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane may have limited solubility in certain solvents, which could limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane. One area of research could focus on the development of new synthesis methods for 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane that are more efficient and cost-effective. Another area of research could focus on the potential use of 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane in the treatment of other diseases, such as epilepsy and chronic pain. Additionally, further research could be conducted to better understand the mechanism of action of 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane and its potential side effects.
Synthesis Methods
7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane is synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis starts with the reaction of cyclohexene with ethylene oxide to form a cyclic ether intermediate. The intermediate is then reacted with lithium diisopropylamide to form a lithium enolate. The enolate is then reacted with 1-bromoethane to form the final product, 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane.
Scientific Research Applications
7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane has also been studied for its potential use in the treatment of certain types of cancer.
properties
IUPAC Name |
7-(1-ethoxyethyl)bicyclo[4.1.0]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-3-12-8(2)11-9-6-4-5-7-10(9)11/h8-11H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDKOMJJPOGPBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1C2C1CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306228 | |
Record name | 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane | |
CAS RN |
6537-04-8 | |
Record name | NSC174688 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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